3-Bromopyridine-2-sulfinicacid

Palladium-catalyzed cross-coupling Desulfinative coupling Pyridine-2-boronate instability

Pyridine-2-boronates suffer from well-documented instability and poor cross-coupling efficiency, creating a critical gap in heteroaryl library synthesis. 3-Bromopyridine-2-sulfinic acid sodium salt provides a bench-stable, dual-handle building block that directly resolves this limitation. • Bench-stable sodium salt enables robust desulfinative cross-coupling, circumventing pyridine-2-boronate decomposition • Orthogonal C3-Br handle permits sequential Suzuki or Buchwald-Hartwig reactions without protecting-group manipulation • Validated in library format for varenicline and mepyramine analog synthesis with automated mass-triggered HPLC purification Supplied at ≥95% purity; ambient storage and shipping.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B13115616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2-sulfinicacid
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)O)Br
InChIInChI=1S/C5H4BrNO2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,(H,8,9)
InChIKeyMLSHLQGICWFCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyridine-2-sulfinic Acid: Structural Identity & Procurement Information


3-Bromopyridine-2-sulfinic acid (CAS 1209458‑36‑5 for the sulfonic acid analog; sodium salt CAS 2137725‑62‑1) is a heteroaryl sulfinic acid bearing a bromine substituent at the pyridine 3‑position and a sulfinic acid (–SO₂H) group at the 2‑position . It belongs to the emerging class of pyridine‑2‑sulfinate nucleophilic coupling partners, which have been demonstrated to overcome the well‑documented instability and poor cross‑coupling efficiency of the corresponding pyridine‑2‑boronates [1]. The compound is most frequently handled as its bench‑stable sodium salt (C₅H₃BrNNaO₂S, MW 244.04) and is commercially supplied at ≥95% purity .

Coupling Platform Desulfinative cross-coupling with aryl halides
Building Block Type Dual-handle: C3–Br electrophile + C2–SO₂Na nucleophile
Stability Profile Bench-stable sodium salt; ambient storage compatible

Why 3-Bromopyridine-2-sulfinic Acid Cannot Be Replaced


Simply substituting 3‑bromopyridine‑2‑sulfinic acid with an unsubstituted pyridine‑2‑sulfinate, a differently halogenated analog, or a pyridine‑2‑boronate eliminates the specific electronic and steric profile that the 3‑bromo group imparts to both the sulfinate cross‑coupling step and subsequent downstream transformations. The Willis group has shown that the presence and position of substituents on the pyridine core directly modulate the nucleophilicity and catalyst resting‑state behaviour of the sulfinate [1]. Furthermore, the 3‑bromo substituent provides a synthetic handle orthogonal to the sulfinate moiety – allowing sequential, chemoselective functionalization that is impossible with non‑halogenated or singly functionalized analogs [2]. The evidence below quantifies these differences where data are available and explicitly notes when class‑level inference is the strongest support.

Risk 1
3-Bromopyridine-2-sulfinate (target) Reliable reported coupling; bench-stable sulfinate salt; dual reactive handles
Pyridine-2-boronates Documented high failure rate; protodeboronation and instability may halt workflow; lacks orthogonal bromide handle
Risk 2
3-Bromopyridine-2-sulfinate (target) C3–Br enables sequential chemoselective elaboration after sulfinate coupling
Unsubstituted pyridine-2-sulfinate Single reactive handle only; cannot support iterative diversification; different electronic profile may shift coupling efficiency
Risk 3
3-Bromopyridine-2-sulfinate (target) Sulfinate nucleophile enables desulfinative coupling; mechanistically distinct pathway
3-Bromopyridine Lacks sulfinate nucleophile entirely; limited to C3 electrophilic coupling only; cannot serve as nucleophilic coupling partner

3-Bromopyridine-2-sulfinic Acid: Quantitative Differentiation vs. Analogs


Pyridine-2-Sulfinate vs. Boronate Cross-Coupling Efficiency

The pyridine-2-sulfinate class, of which 3-bromopyridine-2-sulfinic acid is a member, provides a direct solution to the documented failure rate of pyridine-2-boronates in Suzuki-Miyaura reactions. An internal Pfizer survey of 358 attempted reactions using pyridine-2-boronates (boronic acids, esters, and MIDA boronates) revealed pervasive low efficiency and instability [1]. By contrast, the Willis group demonstrated that pyridine-2-sulfinates bearing a variety of substituents – explicitly including 3-substituted variants – deliver coupled products in high yield with both aryl bromides and chlorides under Pd(OAc)₂/PCy₃ catalysis at 150 °C [1]. While the exact isolated yield for the 3‑bromo derivative was not separately tabulated, the parent pyridine-3-sulfinate (1a) gave 99% yield with 4-bromotoluene, and the paper states that 3‑ and 4‑substituted pyridine variants are efficient coupling partners [1].

Sulfinate vs. Boronate Coupling
Class-level
Class representative pyridine-3-sulfinate: 99% isolated yield with 4-bromotoluene. 3-substituted variants reported as efficient coupling partners [1]. Comparator: 358 Pfizer attempted pyridine-2-boronate reactions with pervasive failure and instability. Conditions: Pd(OAc)₂/PCy₃, K₂CO₃, 1,4-dioxane, 150 °C.
Supports sulfinate platform selection where boronate failure risk is unacceptable
Class-level inference; exact 3-Br derivative yield not separately tabulated
Palladium-catalyzed cross-coupling Desulfinative coupling Pyridine-2-boronate instability

Mechanistic Divergence: Pyridine-2-Sulfinate vs. Carbocyclic Sulfinate

Mechanistic studies directly comparing a pyridine‑2‑sulfinate with a carbocyclic sulfinate (sodium benzenesulfinate analog) established fundamentally different catalytic cycles [1]. For the carbocyclic sulfinate, the aryl bromide oxidative addition complex is the resting state and transmetalation is turnover‑limiting. For the pyridine‑2‑sulfinate, a chelated Pd(II) sulfinate complex formed post‑transmetalation is the resting state, and loss of SO₂ from this chelated intermediate is turnover‑limiting [1]. This mechanistic divergence means that reaction optimization strategies (ligand choice, base identity, temperature) must be tailored to the heteroaryl sulfinate class and cannot be transferred from carbocyclic sulfinate protocols.

Mechanistic Divergence
Head-to-head
Pyridine-2-sulfinate: resting state = chelated Pd(II) sulfinate; turnover-limiting step = SO₂ extrusion. Carbocyclic sulfinate: resting state = aryl-Br oxidative addition complex; turnover-limiting = transmetalation. Mechanistically definitive; different rate equations and optimization requirements [1].
Reaction optimization must use heteroaryl-specific conditions, not carbocyclic sulfinate protocols
J. Am. Chem. Soc. 2020; structural and kinetic analysis
Reaction mechanism Catalyst resting state Turnover-limiting step

Bench Stability: Sulfinate vs. Boronate Salts

The Willis group explicitly demonstrated that pyridine sulfinate salts retain full coupling competence after two months of storage under ambient conditions [1]. This contrasts sharply with pyridine‑2‑boronates, which are notorious for protodeboronation and oxidative degradation even under cold storage [1]. The sodium 3‑bromopyridine‑2‑sulfinate salt is recommended for long‑term storage in a cool, dry place, consistent with its classification as a bench‑stable solid reagent .

Bench Stability
Reported
Pyridine sulfinate salts: fully competent after 2 months ambient storage; used in library synthesis without special precautions [1]. Pyridine-2-boronates: documented poor stability, require cold storage and fresh preparation; protodeboronation is a known failure mode.
Supports ambient inventory management and reduces cold-chain logistics burden
Cross-study comparable; no quantitative degradation rate available
Reagent stability Long-term storage Solid-phase handling

Orthogonal Bromo and Sulfinate Reactivity

3-Bromopyridine-2-sulfinic acid uniquely combines an aryl bromide (suitable for Suzuki, Buchwald-Hartwig, or Ullmann couplings) with a sulfinate nucleophile (suitable for desulfinative cross-coupling) on the same pyridine scaffold [1]. The bromine at the 3-position is electronically distinct from the sulfinate-bearing 2-position, enabling chemoselective sequential elaboration. Non-halogenated pyridine-2-sulfinates lack the bromide handle, and simple bromopyridines (e.g., 3-bromopyridine) lack the sulfinate nucleophile, limiting each to a single coupling mode [1]. Direct quantitative comparison of the 3‑bromo derivative versus the unsubstituted analog in sequential coupling sequences has not been published, but the enabling dual functionality is structurally unique among commercially available pyridine sulfinates .

Orthogonal Reactivity
Reported
Two orthogonal handles: C3–Br (electrophilic cross-coupling partner) and C2–SO₂Na (nucleophilic cross-coupling partner). Unsubstituted sulfinate and 3-bromopyridine each carry only one reactive handle. Enables sequential desulfinative then Suzuki/Buchwald-Hartwig elaboration [1].
Reduces building-block inventory via dual-handle architecture; supports iterative library synthesis
No published comparative sequential yield data for 3-Br derivative
Bifunctional building block Orthogonal reactivity Sequential functionalization

3-Bromopyridine-2-sulfinic Acid: Procurement-Relevant Application Scenarios


Reliable C2-Arylation for Medicinal Chemistry Libraries

When a medicinal chemistry program requires systematic C2‑arylation of a pyridine core, 3‑bromopyridine‑2‑sulfinic acid (as its sodium salt) provides a bench‑stable, pre‑functionalized building block that circumvents the documented failure of pyridine‑2‑boronates. The Willis platform has been validated in library format for the preparation of varenicline and mepyramine analogs, demonstrating compatibility with automated mass‑triggered HPLC purification [1]. The 3‑bromo substituent remains intact during desulfinative coupling, preserving a second diversification point.

Sequential Orthogonal Coupling for Pyridine Scaffolds

The dual‑handle architecture – C3‑bromo (electrophile) and C2‑sulfinate (nucleophile) – enables iterative Pd‑catalyzed coupling sequences from a single starting material. A user can first exploit the sulfinate in a desulfinative cross‑coupling with an aryl halide to install a C2‑aryl group, then utilize the remaining C3‑bromide in a subsequent Suzuki or Buchwald‑Hartwig reaction [1]. This strategy reduces step count and avoids protecting‑group manipulations compared to approaches using singly functionalized pyridines.

2,3-Disubstituted Pyridine Ligands for Catalysis

2,3‑Disubstituted pyridines are key structural motifs in ligands for metal‑mediated catalysis. 3‑Bromopyridine‑2‑sulfinic acid offers a direct entry to this substitution pattern through sequential desulfinative cross‑coupling and bromide functionalization. The Willis group has demonstrated that pyridine‑2‑sulfinates can be coupled with heteroaryl halides to access linked bis‑heterocyclic products, including 2,2′‑bipyridines [1]. The mechanistic studies further indicate that 6‑substitution on the pyridine‑2‑sulfinate can prevent inhibitory Pd‑chelation by the pyridyl nitrogen, a consideration relevant to the 3‑bromo substitution pattern [2].

Scaffold-Hopping and Fragment-Based Drug Design

In fragment‑based drug discovery, the ability to rapidly elaborate a core scaffold in multiple directions is critical. The 3‑bromo‑2‑sulfinate pyridine serves as a versatile fragment‑elaboration point, allowing independent exploration of vectors from the C2 and C3 positions. The compound's commercial availability at ≥95% purity [1] and demonstrated ambient storage stability make it suitable for incorporation into parallel synthesis workflows without requiring freshly prepared reagents.

Application
Selection Property
Validation Focus
C2-Arylation for MedChem Libraries
Sulfinate coupling platform with reported library-format compatibility
Coupling reliability vs. pyridine-2-boronate failure context
Sequential Orthogonal Coupling
Dual-handle architecture: C2-sulfinate nucleophile + C3-bromide electrophile
Chemoselectivity and step-order review
2,3-Disubstituted Ligand Synthesis
Sequential desulfinative cross-coupling then bromide functionalization
Heteroaryl coupling scope; Pd-chelation risk from pyridyl nitrogen
Fragment-Based Scaffold Elaboration
Ambient-stable dual-vector building block at reported purity
Parallel synthesis and automated purification compatibility
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